molecular formula C22H33N3O2 B2561336 N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide CAS No. 953201-21-3

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide

Número de catálogo: B2561336
Número CAS: 953201-21-3
Peso molecular: 371.525
Clave InChI: PPOALLQHFNRHCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide is a chemical research compound designed for investigative applications in neuroscience. Its structure incorporates a 1-benzylpiperidine pharmacophore, a motif extensively studied for its high affinity and activity against key neurological targets . Compounds based on this core structure are recognized for their potential as sigma receptor (σR) ligands . Sigma receptors, particularly the σ1R subtype, are implicated in various neurological processes, and their modulation is a target for investigating potential therapies for neuropathic pain and neurodegenerative conditions . The specific structural features of this compound, including the oxalamide linker and the cycloheptyl group, are intended to optimize its interaction with these biological targets. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Propiedades

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c26-21(22(27)24-20-10-6-1-2-7-11-20)23-16-18-12-14-25(15-13-18)17-19-8-4-3-5-9-19/h3-5,8-9,18,20H,1-2,6-7,10-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOALLQHFNRHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Oxalamide Formation: The benzylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage.

    Cycloheptyl Substitution: Finally, the cycloheptyl group is introduced through a substitution reaction using cycloheptylamine.

Industrial Production Methods

Industrial production of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a framework for evaluating key properties:

Structural and Functional Group Variations

  • Substituent Effects: Benzylpiperidine vs. Simple Piperidine: The benzyl group enhances aromatic interactions and steric bulk compared to unsubstituted piperidine analogs. This may influence binding affinity in biological systems or alter crystal packing efficiency. Cycloheptyl vs.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for stability and material properties, can be analyzed using graph set theory . Compared to oxalamides with smaller alkyl groups (e.g., methyl or ethyl), the cycloheptyl substituent may disrupt extended hydrogen-bonded networks due to steric hindrance, reducing crystallinity. In contrast, benzylpiperidine’s aromaticity could promote π-π stacking, offsetting this effect.

Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Property N1-((1-Benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide N1-Cyclohexyl-N2-benzyloxalamide N1,N2-Diethyloxalamide
Molecular Weight ~415 g/mol ~355 g/mol ~172 g/mol
Lipophilicity (LogP) High (cycloheptyl + benzyl) Moderate (cyclohexyl + benzyl) Low (ethyl groups)
Hydrogen Bond Donors 2 (oxalamide NH) 2 2
Crystallinity Moderate (steric hindrance vs. π-π stacking) High (balanced substituents) Low (flexible alkyl chains)

Actividad Biológica

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide is a compound that has drawn attention in medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, including interactions with various receptors, synthesis methods, and relevant research findings.

Chemical Structure and Properties

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide belongs to the oxalamide class, characterized by a piperidine ring connected to a benzyl group. The molecular formula is C18H27N3O2C_{18}H_{27}N_3O_2, with a molecular weight of 315.43 g/mol. Its structure can be represented as follows:

  • IUPAC Name : N'-[(1-benzylpiperidin-4-yl)methyl]-N-cycloheptyloxamide
  • SMILES : C(C1=CC=CC=C1)N(C(=O)N(C2CCCCCC2)C)C

1. Receptor Interactions

The compound exhibits significant biological activity through its interaction with various receptors:

  • Acetylcholinesterase Inhibition : N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This enhances cholinergic signaling, which is crucial for cognitive functions and memory retention.
  • Sigma Receptors : Studies have indicated that derivatives of benzylpiperidine compounds often exhibit high affinity for sigma receptors (both sigma1 and sigma2). These receptors are implicated in various neurological processes, including pain modulation and neuroprotection .

2. Quantitative Structure-Activity Relationship (QSAR)

Research has utilized QSAR models to predict the biological activity of similar compounds. For instance, modifications on the phenylacetamide aromatic ring significantly affect binding affinities at sigma receptors. Such studies suggest that structural alterations can enhance the selectivity and potency of these compounds .

Synthesis Methods

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide typically involves several key steps:

  • Starting Materials : The synthesis begins with 1-benzylpiperidin-4-ylmethanol and cycloheptyl isocyanate.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, often using triethylamine as a catalyst.
  • Purification : The product is purified via recrystallization or column chromatography to achieve high purity levels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionEnhances cholinergic signaling by inhibiting enzyme activity
Sigma Receptor AffinityHigh affinity for sigma receptors; potential for neuroprotective effects
QSAR AnalysisStructural modifications increase receptor selectivity

Case Study: Neuroprotective Potential

A recent study investigated the neuroprotective effects of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Q & A

Q. What advanced analytical methods validate purity and degradation products?

  • Methodology :
  • HPLC-MS/MS : Quantify impurities at <0.1% levels.
  • Forced degradation studies : Expose to heat, light, and oxidizers (H₂O₂) to characterize degradation pathways.
  • NMR diffusometry : Detect aggregates or polymorphs .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Methodology :
  • Heat dissipation : Use flow chemistry for exothermic steps.
  • Solvent recovery : Implement distillation or membrane filtration.
  • Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles .

Q. How can in vitro toxicity be assessed early in development?

  • Methodology :
  • hERG inhibition : Patch-clamp assays to assess cardiac risk.
  • Genotoxicity : Ames test or Comet assay.
  • Off-target profiling : Screen against a panel of 50+ receptors (e.g., CEREP panel) .

Q. What crystallization techniques improve its bioavailability?

  • Methodology :
  • Polymorph screening : Use solvents of varying polarity (e.g., ethanol, ethyl acetate).
  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance solubility.
  • Nanosizing : Reduce particle size via jet milling or spray drying .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.